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molecular formula C10H20O3 B3055232 Methyl octyl carbonate CAS No. 63450-34-0

Methyl octyl carbonate

Cat. No. B3055232
M. Wt: 188.26 g/mol
InChI Key: MKSDSFWGKQOBHN-UHFFFAOYSA-N
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Patent
US04658041

Procedure details

1-Chlorooctane (297.36 g, 1.0 mole), dimethyl carbonate (450 g, 5.0 moles) and 30.0 g of DOWEX® MWA-1 beads (Trademark of The Dow Chemical Company) are combined in a 2-liter stainless steel Paar bomb. The reactor is pressurized to 100 psi of carbon dioxide and heated with stirring to 150° C. After 2 hours, the bomb is cooled to room temperature and vented. After separating the catalyst by filtration, distillation gives 28.1 g (15 percent yield based on starting 1-chlorooctane) of methyl 1-octyl carbonate.
Quantity
297.36 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10](=[O:15])([O:13]C)[O:11][CH3:12].C(=O)=O>>[C:10](=[O:13])([O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH3:12]

Inputs

Step One
Name
Quantity
297.36 g
Type
reactant
Smiles
ClCCCCCCCC
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring to 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
the bomb is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After separating the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration, distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.1 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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